4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

Description

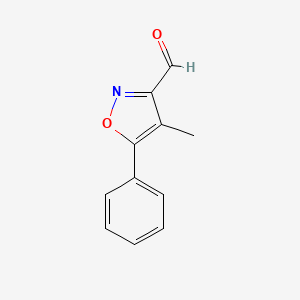

4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 4, a phenyl group at position 5, and a carbaldehyde moiety at position 3. Oxazole carbaldehydes are valuable intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research, due to their versatility in forming Schiff bases, coordinating metal ions, or participating in cycloaddition reactions .

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-phenyl-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-10(7-13)12-14-11(8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHFMNSHRAATTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-phenyl-1,2-oxazole with a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 3-position .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions, where the phenyl group can be further functionalized.

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous medium under reflux conditions.

Reduction: NaBH4 in methanol or ethanol at room temperature.

Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4-Methyl-5-phenyl-1,2-oxazole-3-carboxylic acid.

Reduction: 4-Methyl-5-phenyl-1,2-oxazole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde. It has shown cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 Value (µM) |

|---|---|

| HT-29 (Colon) | 15.2 |

| MCF7 (Breast) | 12.8 |

| A549 (Lung) | 10.5 |

The mechanism of action appears to involve the induction of apoptosis through pathways such as DNA damage and modulation of apoptotic pathways . For instance, a study published in Nature reported that treatment with this compound significantly reduced cell viability in breast cancer cells, activating caspase pathways .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit bacterial growth at concentrations as low as 20 µg/mL . The proposed mechanism includes disruption of microbial cell membranes and interference with metabolic pathways .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be synthesized through various methods, including the Vilsmeier-Haack reaction, which facilitates the formylation of oxazoles to yield carbaldehyde derivatives. Its versatility allows for the development of new derivatives with enhanced biological activities.

Material Sciences

The unique properties of oxazole derivatives, including this compound, make them suitable for applications in material sciences. They exhibit diverse weak interactions such as hydrogen bonds and pi-pi stacking, which can be exploited in the development of novel materials with specific functionalities . This includes potential applications in coatings, polymers, and nanomaterials.

Study 1: Anticancer Efficacy

A comprehensive study evaluated the efficacy of this compound on various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction through ROS generation and enzyme inhibition mechanisms .

Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial efficacy, the compound was tested against multiple bacterial strains. The findings revealed substantial inhibition at low concentrations, suggesting its potential as a therapeutic agent against bacterial infections .

Mechanism of Action

The biological activity of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde is attributed to its ability to interact with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with proteins and nucleic acids, influencing various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxazole-3-carbaldehyde Derivatives

Substituent Effects on Reactivity and Electronic Properties

- Electron-Donating vs. The 5-phenyl group introduces steric bulk and π-conjugation, which may hinder nucleophilic attacks at the aldehyde while enabling interactions with aromatic systems in biological targets. In contrast, 5-(4-trifluoromethylphenyl) () combines steric bulk with the electron-withdrawing CF₃ group, further modulating electronic properties .

Physicochemical Properties

- Solubility and Polarity: The 5-morpholinomethyl substituent in 5-(morpholinomethyl)-1,2-oxazole-3-carbaldehyde significantly increases polarity and aqueous solubility compared to the hydrophobic phenyl group in the target compound . Predicted Properties: For 3-Methyl-5-(4-trifluoromethylphenyl)-1,2-oxazole-4-carbaldehyde, computational models estimate a density of 1.327 g/cm³ and boiling point of 343.1°C, reflecting the influence of the trifluoromethyl group on molecular packing and volatility .

Biological Activity

4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C11H9N1O2. Its structure features an oxazole ring, which is known for contributing to various biological activities in similar compounds. The presence of both a methyl and a phenyl group enhances its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes with substituted phenyl compounds under acidic or basic conditions. Various synthetic routes have been explored, including metal-free methods that facilitate the formation of isoxazoles with diverse substituents .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic activity against several cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | |

| U937 (Monocytic Leukemia) | 12.34 | |

| CEM (T-Acute Lymphoblastic Leukemia) | 10.50 |

These results demonstrate that the compound can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of apoptotic pathways such as p53 activation and caspase cleavage .

The proposed mechanism of action for this compound includes:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Activation of apoptotic pathways leads to increased cell death in cancerous cells.

- Antioxidant Activity : Similar compounds have shown to exert antioxidant effects by scavenging free radicals.

Case Studies

In a recent study focusing on the structure–activity relationship (SAR) of isoxazole derivatives, this compound was evaluated alongside other analogs. The findings highlighted its superior potency compared to derivatives lacking specific substitutions at the oxazole ring .

Comparative Analysis

A comparative analysis with related compounds reveals that modifications at the C5 position of the isoxazole ring significantly influence biological activity:

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 4-Methyl-5-phenylisoxazole | Moderate | 15.63 | Effective against MCF-7 |

| 5-Bromo isoxazole | Low | 30.00 | Less effective than target |

| Phenylisoxazole | High | 12.00 | Similar mechanism of action |

This table illustrates how structural variations can lead to significant differences in biological potency.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde, and what critical reaction parameters must be controlled?

- Methodological Answer : A typical approach involves cyclocondensation of substituted precursors, such as acylated phenyl derivatives, under reflux conditions. For example, refluxing methyl 3-amino-4-hydroxybenzoate with aryl acids in ethanol can yield oxazole derivatives . Key parameters include reaction time (15–24 hours), temperature (80–100°C), and stoichiometric ratios to avoid side reactions like over-oxidation of the aldehyde group. Solvent choice (e.g., ethanol vs. DMF) also impacts yield and purity.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the aldehyde proton (δ ~9.8–10.2 ppm) and oxazole ring carbons.

- IR Spectroscopy : Stretching vibrations for C=O (aldehyde, ~1700 cm) and C=N (oxazole, ~1600 cm) are diagnostic.

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (C, exact mass 203.06).

- X-ray Crystallography : Resolves regiochemistry and confirms spatial arrangement, as demonstrated in structurally analogous oxazole derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges during oxazole ring formation be addressed in the synthesis of this compound?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Using directing groups (e.g., electron-withdrawing substituents on the phenyl ring) can favor formation at the 5-position. Catalytic systems like BF-etherate or Lewis acids may enhance selectivity. Comparative studies with methyl-substituted analogs suggest that steric hindrance at the 4-position directs substitution .

Q. What strategies resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Repurification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Cross-validate spectral data with authenticated standards, such as those in crystallographic databases (e.g., CCDC entries for related oxazoles) .

Q. How does the aldehyde group impact the compound’s stability, and what storage conditions are optimal?

- Methodological Answer : The aldehyde group is prone to oxidation and nucleophilic attack. Stability studies on similar aldehydes suggest storage under inert atmospheres (N) at –20°C in amber vials. Adding stabilizers like BHT (0.1%) or using anhydrous solvents during handling mitigates degradation .

Q. What chromatographic techniques are most effective for achieving >98% purity, and how are trace impurities characterized?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities.

- GC-MS : Detects volatile byproducts from incomplete cyclization.

- Reference Standards : Compare retention times and spectra against certified impurities (e.g., EP/JP pharmacopeial standards for related heterocycles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.